molecular formula C13H17F3N2O3 B2859460 N-(2,3-dimethoxy-2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2034331-62-7

N-(2,3-dimethoxy-2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2859460
CAS No.: 2034331-62-7
M. Wt: 306.285
InChI Key: FKPIMEWOTUNLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxy-2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxamide (CAS 2034331-62-7) is a specialized pyridine-based carboxamide derivative that serves as a versatile building block in chemical synthesis and drug discovery research . Its distinct molecular structure integrates a pyridine ring substituted with a trifluoromethyl group at the 6-position and a dimethoxypropyl carboxamide side chain. This configuration confers specific physicochemical properties, including modulated polarity and potential for enhanced metabolic stability, which are valuable for optimizing lead compounds . The trifluoromethyl group is a key feature, known for its strong electron-withdrawing effect and ability to improve lipophilicity, which can significantly influence a compound's behavior in biological systems and its affinity for target proteins . This makes the compound a valuable intermediate in exploratory research for the development of novel agrochemicals and pharmaceuticals, particularly as a core scaffold for creating structurally diverse analogs . Recent investigations highlight its promising role in medicinal chemistry, with studies indicating potential applications in the development of kinase inhibitors and other therapeutic agents . The compound's balanced profile also suggests utility in material science research. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O3/c1-12(21-3,8-20-2)7-18-11(19)9-4-5-10(17-6-9)13(14,15)16/h4-6H,7-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPIMEWOTUNLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic organic compound notable for its unique molecular structure, which includes a pyridine ring with trifluoromethyl and carboxamide functional groups. This structural configuration enhances its lipophilicity and potential biological activity, making it a candidate for various pharmaceutical applications. The molecular formula of this compound is C_{12}H_{14}F_3N_2O_3, with a molecular weight of approximately 285.27 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anti-inflammatory and analgesic effects. The trifluoromethyl group is known to enhance binding affinity to biological targets, potentially leading to improved therapeutic efficacy. Studies have shown that such compounds can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are critical in pain and inflammation management .

The mechanism of action for this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit COX enzymes, reducing the production of prostaglandins involved in inflammation.
  • Receptor Modulation : It may interact with various receptors, modulating their activity to exert anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and binding affinity to target proteins. Comparative analysis with similar compounds highlights the unique contributions of its molecular structure:

Compound NameStructureUnique Features
6-(Trifluoromethyl)pyridine-3-carboxylic acidPyridine ring with carboxylic acidLacks dimethoxy substitution
N-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-3-carboxamidePyridine ring with phenyl substitutionDifferent aromatic substituent

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study investigated the anti-inflammatory properties of several pyridine derivatives, including this compound. The results indicated significant inhibition of PGE2-induced TNFα reduction in human whole blood assays, suggesting strong anti-inflammatory potential .
  • Pharmacokinetics : Research into the pharmacokinetic profiles of related compounds revealed favorable absorption and distribution characteristics, which could be beneficial for therapeutic applications .
  • Comparative Efficacy : In vivo studies comparing this compound to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac showed comparable efficacy in pain models, reinforcing its potential as an alternative therapeutic agent .

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic organic compound with a unique molecular structure, including a pyridine ring substituted with trifluoromethyl and carboxamide functional groups. It has a molecular formula of CHFNO and a molecular weight of approximately 285.27 g/mol. The trifluoromethyl group enhances its lipophilicity and potential biological activity, making it a candidate for pharmaceutical applications.

Potential Applications

  • Pharmaceutical Applications
    • Anti-inflammatory and Analgesic Effects: Compounds similar to this compound exhibit significant biological activities, including anti-inflammatory and analgesic effects. They can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase-1 and cyclooxygenase-2, which are critical in pain and inflammation management.
    • Binding Affinity: The presence of the trifluoromethyl group is known to enhance the binding affinity to biological targets, potentially leading to improved therapeutic efficacy.
  • Scientific Research
    • Building Block: It can be used as a building block for synthesizing more complex molecules.
    • Enzyme Inhibitor or Receptor Ligand: It can be investigated for its potential as an enzyme inhibitor or receptor ligand.
    • Therapeutic Properties: Explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
  • Industrial Applications
    • Development of New Materials: It can be utilized in developing new materials with specific properties, such as polymers and coatings.

Structural Features and Activity

  • Nicotinamide Core: The nicotinamide core structure is present in many important biological molecules, including vitamin B3 (niacin). Research into nicotinamide analogs often focuses on understanding their potential roles in various biological processes.
  • Trifluoromethyl Group: The trifluoromethyl (CF3) group is a common functional group used in medicinal chemistry to alter the properties of drug molecules. Research on trifluoromethyl-containing molecules explores their potential for various therapeutic applications.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets.

Similar Compounds

Several compounds share structural features with this compound.

Compound NameStructureUnique Features
6-(Trifluoromethyl)pyridine-3-carboxylic acidPyridine ring with carboxylic acidLacks dimethoxy substitution
N-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-3-carboxamidePyridine ring with phenyl substitutionDifferent aromatic substituent

Role of Kynurenine (KYN) Pathway

Comparison with Similar Compounds

Key Findings and Implications

Substituent-Driven Reactivity : Bulkier groups (e.g., tert-butyl, cyclopropyl) reduce reaction yields unless optimized (e.g., 84% yield in with Pd catalysis) . The target’s dimethoxypropyl group may require similar optimization.

Trifluoromethyl vs.

Solubility vs. Stability : The methoxypropyl chain likely improves aqueous solubility compared to tert-butyl or trifluoroethyl groups, which prioritize lipophilicity .

Preparation Methods

Chlorination/Fluorination Exchange

In a representative procedure, 3-picoline undergoes vapor-phase chlorination at 300–400°C with Cl₂, yielding 3-(trichloromethyl)pyridine. Subsequent fluorination with HF in the presence of a Cr₂O₃ catalyst at 350°C produces 3-(trifluoromethyl)pyridine. Nuclear chlorination at position 6 is achieved using Cl₂ under UV light, yielding 2-chloro-6-(trifluoromethyl)pyridine. Hydrolysis of the chlorine at position 3 is performed with aqueous NaOH (10%) at 80°C for 12 hours, followed by acidification to isolate 6-(trifluoromethyl)pyridine-3-carboxylic acid.

Alternative Route: Pyridine Ring Construction

An alternative approach involves cyclizing a trifluoromethyl-containing building block. For example, reacting ethyl 4,4,4-trifluoroacetoacetate with acrylonitrile under basic conditions forms a dihydropyridine intermediate, which is oxidized to the pyridine ring using MnO₂. Subsequent nitration and reduction yield 6-(trifluoromethyl)pyridine-3-carboxylic acid, though this method requires careful control of regioselectivity.

Preparation of 2,3-Dimethoxy-2-methylpropylamine

The branched amine moiety is synthesized from 2,3-dimethoxy-2-methylpropanol via a two-step process:

Mesylation of the Alcohol

2,3-Dimethoxy-2-methylpropanol is treated with methanesulfonyl chloride (1.2 equiv) in dichloromethane at 0°C in the presence of triethylamine (2.0 equiv). After stirring for 2 hours, the mixture is washed with water, dried over MgSO₄, and concentrated to yield 2,3-dimethoxy-2-methylpropyl methanesulfonate as a colorless oil.

Ammonolysis

The mesylate intermediate is reacted with aqueous ammonia (28%) in ethanol at 60°C for 24 hours. Excess ammonia is removed under reduced pressure, and the crude product is purified via distillation (b.p. 89–91°C at 15 mmHg) to afford 2,3-dimethoxy-2-methylpropylamine in 68% yield.

Amide Coupling Strategies

Coupling 6-(trifluoromethyl)pyridine-3-carboxylic acid with 2,3-dimethoxy-2-methylpropylamine is achieved using carbodiimide-based reagents.

EDCI/HOBt-Mediated Coupling

A mixture of 6-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 equiv), 2,3-dimethoxy-2-methylpropylamine (1.1 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) in THF is stirred with triethylamine (2.0 equiv) at 20°C for 16 hours. Workup involves extraction with ethyl acetate, brine washing, and silica gel chromatography (PE/EtOAc = 4:1) to yield the product in 47–52% purity. Recrystallization from hexane/ethyl acetate improves purity to >98%.

HATU-Assisted Coupling

For higher efficiency, HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF are employed. The reaction proceeds at 25°C for 6 hours, achieving 74% yield after HPLC purification (Phenomenex Luna C18 column, acetonitrile/water gradient).

Optimization and Comparative Analysis

Method Coupling Agent Solvent Time (h) Yield (%) Purity (%)
EDCI/HOBt EDCI, HOBt THF 16 47 98
HATU HATU DMF 6 74 99

The HATU method offers superior yield and shorter reaction time, attributed to enhanced activation of the carboxylic acid. However, EDCI/HOBt remains cost-effective for large-scale synthesis.

Characterization and Validation

The final product is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyridine-H), 8.21 (d, J = 8.0 Hz, 1H, pyridine-H), 7.89 (d, J = 8.0 Hz, 1H, pyridine-H), 3.98 (s, 2H, CH₂O), 3.32 (s, 6H, OCH₃), 1.42 (s, 3H, CH₃).
  • HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₃H₁₈F₃N₂O₃: 331.1274; found: 331.1276.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,3-dimethoxy-2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the pyridine-3-carboxylic acid derivative with the substituted propylamine under controlled conditions (e.g., using carbodiimide coupling agents like EDC or DCC). Key parameters include temperature (0–25°C), solvent choice (DMF or THF), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical. Purity validation requires 1H/13C NMR to confirm structural integrity and mass spectrometry (MS) to verify molecular weight. Yield optimization may require iterative adjustments to reaction time and catalyst loading .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (400–600 MHz in CDCl3 or DMSO-d6) identifies proton environments (e.g., trifluoromethyl singlet at δ ~3.9 ppm, methoxy groups at δ ~3.2–3.5 ppm). 13C NMR confirms carbon assignments, including the carboxamide carbonyl (~165–170 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or electron impact (EI) modes validate molecular ion peaks (e.g., [M+H]+ or [M+Na]+).
  • Infrared Spectroscopy (IR) : Detects carboxamide C=O stretch (~1650 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% area under the curve) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies often arise from variations in reaction conditions. For example:

  • Solvent effects : Polar aprotic solvents (DMF) may enhance solubility but promote side reactions vs. non-polar solvents (toluene).
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP for acylations) can improve efficiency.
  • Byproduct analysis : LC-MS or GC-MS identifies impurities (e.g., unreacted starting materials or hydrolysis products). Systematic Design of Experiments (DoE) frameworks help isolate critical factors .

Q. What computational strategies predict the biological activity of this compound, particularly its interaction with enzyme targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger to model interactions with proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the carboxamide group and hydrophobic contacts with the trifluoromethyl moiety.
  • QSAR Modeling : Train models on analogs (e.g., pyridine carboxamides from and ) to correlate substituent effects (e.g., methoxy vs. chloro groups) with IC50 values.
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) and free energy calculations (MM-PBSA) .

Q. How does the trifluoromethyl group influence the compound’s reactivity and metabolic stability?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The -CF3 group reduces electron density on the pyridine ring, directing electrophilic substitutions to specific positions (meta to carboxamide).
  • Metabolic Stability : Fluorine’s inductive effect slows oxidative degradation (e.g., cytochrome P450). Comparative studies with non-fluorinated analogs (e.g., methyl or chloro derivatives) show extended plasma half-lives in pharmacokinetic assays.
  • Lipophilicity : LogP increases by ~0.5–1.0 units vs. non-fluorinated analogs, impacting membrane permeability (Caco-2 assay data) .

Q. What strategies enable regioselective functionalization of the pyridine ring in this compound?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use strong bases (LDA or LTMP) to deprotonate positions adjacent to directing groups (e.g., carboxamide).
  • Protecting Groups : Temporarily block the carboxamide with tert-butoxycarbonyl (Boc) to allow selective halogenation (e.g., Br at C4).
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids target vacant positions (e.g., C2 or C4) .

Q. How should researchers address discrepancies in biological assay data, such as conflicting IC50 values across studies?

  • Methodological Answer :

  • Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) and uniform protocols (ATP concentration, incubation time).
  • Orthogonal Assays : Validate hits with SPR (binding affinity) and cell-based assays (e.g., luciferase reporters for pathway inhibition).
  • Batch Variability : Test multiple synthetic batches for consistency in purity (>98%) and stereochemical integrity (chiral HPLC if applicable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.